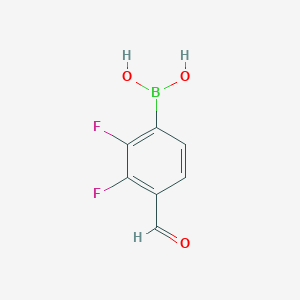

2,3-Difluoro-4-formylphenylboronic acid

Vue d'ensemble

Description

2,3-Difluoro-4-formylphenylboronic acid is a functionalized boronic acid derivative that is part of a broader class of compounds known for their interesting features from synthetic, application, and structural perspectives. These compounds are known to undergo tautomeric rearrangements in solution, forming cyclic structures such as oxaboroles, which have been studied for their potential in various chemical reactions and as antimicrobial agents .

Synthesis Analysis

The synthesis of related boronic acids typically involves the coupling of appropriate iodides with diiodobenzene derivatives or the functionalization of existing phenylboronic acids. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid was synthesized through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . Although the specific synthesis of 2,3-difluoro-4-formylphenylboronic acid is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of boronic acids can vary significantly depending on the substituents present on the phenyl ring. X-ray analyses have revealed diverse solid-state molecular structures ranging from planar open forms to twisted conformers and cyclic oxaborole derivatives . The presence of electron-withdrawing groups, such as fluorine atoms, can influence the acidity and stability of these compounds .

Chemical Reactions Analysis

Boronic acids are versatile in chemical synthesis, participating in reactions such as dehydrative amidation, where they catalyze the condensation between carboxylic acids and amines . They also react with secondary amines to form substituted benzoxaboroles . The ortho-substituent on the phenyl ring plays a crucial role in these reactions by influencing the reactivity and selectivity of the boronic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are significantly affected by their substituents. For example, the introduction of trifluoromethyl groups increases the acidity of the meta and para isomers compared to unsubstituted phenylboronic acid . The presence of fluorine atoms also affects the resistance to protodeboronation, a common decomposition pathway for boronic acids . Spectroscopic techniques such as NMR and UV-Vis have been used to characterize these compounds and investigate their solution behavior .

Applications De Recherche Scientifique

Synthetic Intermediates and Suzuki-Miyaura Reaction

2,3-Difluoro-4-formylphenylboronic acid serves as a synthetic intermediate in organic chemistry, particularly in the Suzuki-Miyaura reaction. This reaction is vital for synthesizing various inhibitors of serine proteases. Studies have optimized the geometry of similar compounds using density functional theory (DFT) methods and have investigated their vibrational, electronic properties, and molecular docking with anti-apoptotic proteins, indicating their potential in drug discovery and development (Tanış et al., 2020).

Tautomeric Equilibria and Antifungal Activity

Research into the tautomeric equilibria of 2-formylphenylboronic acids, closely related to 2,3-difluoro-4-formylphenylboronic acid, reveals their capacity to undergo rearrangement in solution, forming corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. These transformations significantly influence their antifungal activity, as demonstrated by compounds like 4-fluoro-2-formylphenylboronic acid showing potent antifungal properties against strains such as Aspergillus, Fusarium, Penicillium, and Candida (Borys et al., 2019).

Spectroscopic Studies and Adsorption Mechanism

The adsorption mechanism of phenylboronic acids, including those with fluoro and formyl groups, has been studied using spectroscopic methods such as FT-IR, FT-Raman, and surface-enhanced Raman spectroscopy (SERS). These studies help understand how the type and position of substituents affect molecular adsorption, providing insights into their potential applications in materials science and nanotechnology (Piergies et al., 2013).

Bioorthogonal Coupling Reactions

The reaction of 2-formylphenylboronic acid with hydrazine derivatives in neutral aqueous solutions demonstrates the potential for bioorthogonal coupling reactions. This type of chemistry is particularly relevant for modifying proteins under physiological conditions, offering a tool for developing targeted drug delivery systems and diagnostic agents (Dilek et al., 2015).

Material Science and Analytical Chemistry

The modification of materials with 2,4-difluoro-3-formyl-phenylboronic acid, for example, has been explored for capturing and enriching biomolecules such as nucleosides from complex samples. This application demonstrates the compound's utility in material science, particularly in designing selective analytical tools for biological and environmental samples (Cheng et al., 2015).

Safety and Hazards

While specific safety and hazard information for 2,3-Difluoro-4-formylphenylboronic acid is not available, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Relevant Papers Unfortunately, specific papers related to 2,3-Difluoro-4-formylphenylboronic acid were not found in the available resources .

Mécanisme D'action

Target of Action

The primary target of 2,3-Difluoro-4-formylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used to form carbon-carbon bonds . The compound acts as an organoboron reagent in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 2,3-Difluoro-4-formylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s formyl group (CHO) and boronic acid group (B(OH)2) play crucial roles in this interaction .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . This reaction is known for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of over 300°c These properties may affect its bioavailability

Result of Action

The result of the action of 2,3-Difluoro-4-formylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2,3-Difluoro-4-formylphenylboronic acid is influenced by environmental factors such as temperature and humidity . For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas at 2-8°C . These conditions help maintain the compound’s stability and efficacy .

Propriétés

IUPAC Name |

(2,3-difluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNNBOWURANFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C=O)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393239 | |

| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-formylphenylboronic acid | |

CAS RN |

480424-84-8 | |

| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

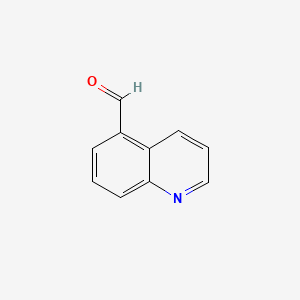

Q1: What is the structural organization of 2,3-Difluoro-4-formylphenylboronic acid?

A1: 2,3-Difluoro-4-formylphenylboronic acid (C₇H₅BF₂O₃) exhibits a specific structural arrangement. The formyl group is coplanar with the benzene ring, while the boronic acid group is twisted relative to the benzene ring plane []. The molecules form infinite chains through intermolecular O-H...O hydrogen bonds. These chains further connect via strong O-H...O hydrogen bonds, resulting in a folded layer structure perpendicular to the a-axis. These layers are paired due to B...F interactions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)

![3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic Acid](/img/structure/B1306790.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)